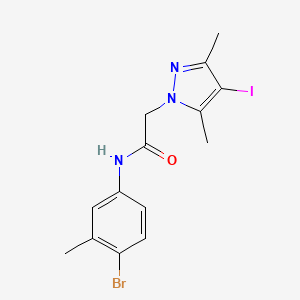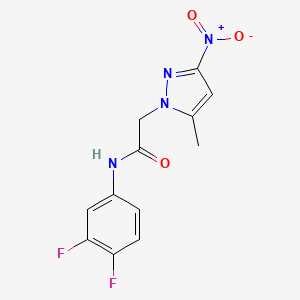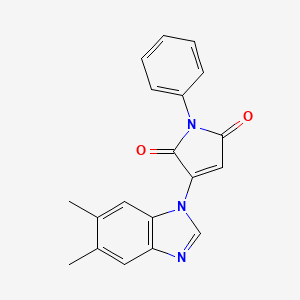![molecular formula C24H24N6O4S2 B14946330 8-({2-[2-(benzylsulfonyl)-1H-benzimidazol-1-yl]ethyl}sulfanyl)-1,3,7-trimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B14946330.png)
8-({2-[2-(benzylsulfonyl)-1H-benzimidazol-1-yl]ethyl}sulfanyl)-1,3,7-trimethyl-3,7-dihydro-1H-purine-2,6-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-({2-[2-(BENZYLSULFONYL)-1H-1,3-BENZIMIDAZOL-1-YL]ETHYL}SULFANYL)-1,3,7-TRIMETHYL-3,7-DIHYDRO-1H-PURINE-2,6-DIONE is a complex organic compound that features a benzimidazole moiety linked to a purine derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-({2-[2-(BENZYLSULFONYL)-1H-1,3-BENZIMIDAZOL-1-YL]ETHYL}SULFANYL)-1,3,7-TRIMETHYL-3,7-DIHYDRO-1H-PURINE-2,6-DIONE typically involves multi-step organic synthesis. One common approach is to start with the benzimidazole core, which is then functionalized with a benzylsulfonyl group. This intermediate is further reacted with a purine derivative under specific conditions to yield the final product. The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C) to facilitate the coupling reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
8-({2-[2-(BENZYLSULFONYL)-1H-1,3-BENZIMIDAZOL-1-YL]ETHYL}SULFANYL)-1,3,7-TRIMETHYL-3,7-DIHYDRO-1H-PURINE-2,6-DIONE undergoes various chemical reactions, including:
Oxidation: The benzimidazole moiety can be oxidized using reagents like hydrogen peroxide (H₂O₂).
Reduction: The compound can be reduced using agents such as sodium borohydride (NaBH₄).
Substitution: Nucleophilic substitution reactions can occur at the benzimidazole ring, facilitated by reagents like sodium hydride (NaH).
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) in the presence of acetic acid.
Reduction: Sodium borohydride (NaBH₄) in methanol.
Substitution: Sodium hydride (NaH) in dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of secondary amines.
Scientific Research Applications
8-({2-[2-(BENZYLSULFONYL)-1H-1,3-BENZIMIDAZOL-1-YL]ETHYL}SULFANYL)-1,3,7-DIHYDRO-1H-PURINE-2,6-DIONE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of cancer and infectious diseases.
Industry: Utilized in the development of advanced materials with specific electronic properties
Mechanism of Action
The mechanism of action of 8-({2-[2-(BENZYLSULFONYL)-1H-1,3-BENZIMIDAZOL-1-YL]ETHYL}SULFANYL)-1,3,7-DIHYDRO-1H-PURINE-2,6-DIONE involves its interaction with specific molecular targets. The benzimidazole moiety can bind to enzymes, inhibiting their activity. This inhibition can disrupt various biochemical pathways, leading to therapeutic effects. The purine derivative part of the molecule can interact with nucleic acids, affecting DNA and RNA synthesis .
Comparison with Similar Compounds
Similar Compounds
2-(BENZYLSULFANYL)-1H-BENZIMIDAZOLE: Shares the benzimidazole core but lacks the purine derivative.
2-{[2-(BENZYLSULFONYL)ETHYL]SULFANYL}-5,6,7,8-TETRAHYDRO-3-QUINOLINECARBONITRILE: Contains a similar benzylsulfonyl group but has a different core structure
Uniqueness
8-({2-[2-(BENZYLSULFONYL)-1H-1,3-BENZIMIDAZOL-1-YL]ETHYL}SULFANYL)-1,3,7-DIHYDRO-1H-PURINE-2,6-DIONE is unique due to its combination of a benzimidazole moiety with a purine derivative, which imparts distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C24H24N6O4S2 |
|---|---|
Molecular Weight |
524.6 g/mol |
IUPAC Name |
8-[2-(2-benzylsulfonylbenzimidazol-1-yl)ethylsulfanyl]-1,3,7-trimethylpurine-2,6-dione |
InChI |
InChI=1S/C24H24N6O4S2/c1-27-19-20(28(2)24(32)29(3)21(19)31)26-22(27)35-14-13-30-18-12-8-7-11-17(18)25-23(30)36(33,34)15-16-9-5-4-6-10-16/h4-12H,13-15H2,1-3H3 |
InChI Key |
CCVCRWAMLLLNCI-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(N=C1SCCN3C4=CC=CC=C4N=C3S(=O)(=O)CC5=CC=CC=C5)N(C(=O)N(C2=O)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(4-chlorobenzyl)amino]-1-(2-methyl-2H-tetrazol-5-yl)ethanol](/img/structure/B14946250.png)
![N-(1,3-benzodioxol-5-ylmethyl)-2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]acetamide](/img/structure/B14946264.png)

![N-[1-(4-fluorophenyl)-2,4,6-trioxo-5-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl]-3-methylbutanamide](/img/structure/B14946276.png)
![Ethyl 2-({[4-(4-fluorophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinolin-3-yl]carbonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B14946279.png)
![[1,2,4]Triazole-3-thione, 4-allyl-2-morpholin-4-ylmethyl-5-phenyl-2,4-dihydro-](/img/structure/B14946283.png)
![1-methyl-N-[2-(trifluoromethyl)phenyl]-1H-pyrazole-5-carboxamide](/img/structure/B14946287.png)
![3-[4-(cyclohexylamino)-6-methoxy-1,3,5-triazin-2-yl]-1,2,3,4,5,6-hexahydro-8H-1,5-methanopyrido[1,2-a][1,5]diazocin-8-one](/img/structure/B14946295.png)
![N,N'-[4-methyl-6-(2-oxopyrrolidin-1-yl)-1,3-phenylene]bis[2-(1-adamantyl)acetamide]](/img/structure/B14946298.png)
![Acetamide, 2-(adamantan-1-yl)-N-[4-(3-methylpyrazol-1-yl)phenyl]-](/img/structure/B14946301.png)

![1'-benzyl-3-nitro-6a,7,8,9,10,11-hexahydro-2'H,5H-spiro[azepino[1,2-a]quinoline-6,5'-pyrimidine]-2',4',6'(1'H,3'H)-trione](/img/structure/B14946304.png)


